6alpha-Hydroxyfinasteride

Description

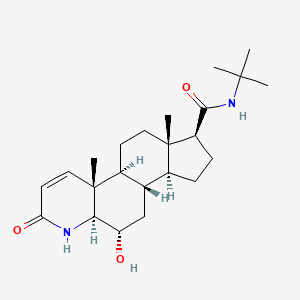

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRADRJBKILTRPZ-XLGSXJLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652605 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154387-62-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxyfinasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biogenesis of 6alpha Hydroxyfinasteride

Cytochrome P450 Enzyme Systems in Finasteride (B1672673) Hydroxylation

The initial transformation of finasteride in the body is a phase I metabolic reaction, predominantly involving hydroxylation and oxidation, which increases the water solubility of the compound to facilitate its excretion. nih.gov The cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases, are the principal catalysts in this process. nih.govnih.govpurdue.edu These enzymes are primarily located in the liver and small intestine and are responsible for the metabolism of a vast array of drugs and endogenous compounds. nih.govmedsafe.govt.nz

The metabolism of finasteride is dependent on oxygen and NADPH, a crucial cofactor for the mixed-function oxidase system involving cytochrome P450. nih.govmdpi.com Inhibition of this metabolic process by compounds like metyrapone, 7,8-benzoflavone, and cytochrome c further solidifies the central role of the P450 system in finasteride's biotransformation. nih.gov Specifically, the hydroxylation of the t-butyl group to form ω-hydroxyfinasteride and the hydroxylation of the steroid ring at the 6-position are key metabolic steps. nih.gov

Characterization of Specific Cytochrome P450 Isozymes Catalyzing 6alpha-Hydroxylation (e.g., CYP3A4, CYP3A5)

Extensive research has identified the CYP3A subfamily as the primary driver of finasteride metabolism. nih.govplos.orgcore.ac.uk Among the various CYP isoforms, CYP3A4 is the most abundant and crucial enzyme in the human liver, responsible for metabolizing approximately 30-50% of clinically used drugs. medsafe.govt.nznih.gov Studies utilizing human liver microsomes and recombinant human CYP isozymes have pinpointed CYP3A4 as the key enzyme mediating the hydroxylation and subsequent oxidation of finasteride. nih.govnih.gov The formation of ω-hydroxyfinasteride and its further oxidation to finasteride-ω-oic acid are specifically catalyzed by CYP3A4. nih.govfda.gov

CYP3A5, another important member of the CYP3A subfamily, shares high sequence homology and overlapping substrate specificity with CYP3A4. nih.govnih.gov Although CYP3A4 is the major isoform, CYP3A5 can significantly contribute to the metabolism of many drugs, including finasteride, particularly in individuals who express this enzyme. plos.orgnih.govresearchgate.net The involvement of both CYP3A4 and CYP3A5 in finasteride metabolism has been confirmed by studies showing that genetic variations in both genes can significantly alter finasteride concentrations in the body. plos.orgcore.ac.ukresearchgate.net

| Enzyme | Location | Function in Finasteride Metabolism |

| CYP3A4 | Primarily liver and intestine nih.govmedsafe.govt.nz | Mediates hydroxylation and oxidation of finasteride, including the formation of ω-hydroxyfinasteride. nih.govnih.gov |

| CYP3A5 | Liver and other tissues nih.gov | Contributes to the metabolism of finasteride, with its activity influenced by genetic polymorphisms. plos.orgnih.govresearchgate.net |

Regioselectivity and Stereoselectivity of Finasteride Hydroxylation at the 6-Position

A noteworthy aspect of finasteride metabolism is the high degree of regioselectivity and stereoselectivity exhibited by the involved enzymes. In studies with rat hepatic microsomes, the hydroxylation at the 6-position of the finasteride molecule was found to be a key metabolic pathway. nih.gov Crucially, this hydroxylation occurs specifically at the 6-alpha position, with no formation of the 6-beta-hydroxyfinasteride isomer detected. nih.gov This stereospecificity suggests a highly controlled enzymatic process where the substrate, finasteride, is precisely oriented within the active site of the enzyme to facilitate hydroxylation from a specific face of the molecule. This level of selectivity is a hallmark of enzymatic catalysis, particularly by cytochrome P450 enzymes, which are known for their ability to catalyze reactions at specific positions on complex molecules. nih.govrsc.org

Proposed Enzymatic Mechanisms of Cytochrome P450-Mediated Hydroxylation

The catalytic cycle of cytochrome P450 enzymes is a complex, multi-step process. nih.gov While the exact mechanism for every substrate is not fully elucidated, the generally accepted pathway for C-H bond hydroxylation involves the activation of molecular oxygen. nih.govmdpi.com The cycle begins with the binding of the substrate, finasteride, to the ferric (Fe³⁺) form of the enzyme. A one-electron reduction, typically from NADPH-cytochrome P450 reductase, converts the iron to the ferrous (Fe²⁺) state, allowing for the binding of molecular oxygen. A second electron transfer and protonation lead to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species, often referred to as Compound I. mdpi.com This powerful oxidizing agent is then capable of abstracting a hydrogen atom from the C-H bond at the 6-position of finasteride, followed by the recombination of the resulting carbon radical with the hydroxyl group to form the hydroxylated product. nih.gov The regioselectivity and stereoselectivity of this reaction are dictated by the specific orientation of the finasteride molecule within the enzyme's active site, which exposes the 6-alpha position to the reactive ferryl-oxo species. nih.gov

Influence of Genetic Polymorphisms on Finasteride Hydroxylation Enzyme Activity

Significant interindividual variability exists in the activity of CYP3A enzymes, which can be attributed in large part to genetic polymorphisms. nih.govnih.gov These genetic variations, such as single nucleotide polymorphisms (SNPs), can lead to altered enzyme expression or function, thereby affecting the rate of finasteride metabolism. plos.orgresearchgate.net

Studies have identified several SNPs in the CYP3A4 and CYP3A5 genes that are significantly associated with varying serum concentrations of finasteride. plos.orgcore.ac.ukresearchgate.net For instance, certain variant alleles in CYP3A4 and CYP3A5 have been linked to higher finasteride levels, likely due to reduced enzyme function. plos.org One notable example is the CYP3A53* allele, which results in a non-functional protein and is common in many populations. plos.org Individuals homozygous for this allele rely primarily on CYP3A4 for finasteride metabolism. Conversely, individuals with at least one functional CYP3A51* allele (expressors) may exhibit more rapid metabolism of finasteride. nih.gov

This genetic variability underscores the importance of pharmacogenetics in understanding individual responses to finasteride. nih.gov The characterization of the CYP3A4-CYP3A5 locus and its impact on finasteride biotransformation is a key area for future research to enable a more personalized approach to therapy. nih.gov

| Gene | SNP | Effect on Finasteride Metabolism |

| CYP3A4 | rs2242480 | Associated with modifying finasteride concentrations. plos.orgresearchgate.net |

| rs4646437 | Associated with modifying finasteride concentrations. plos.orgcore.ac.ukresearchgate.net | |

| rs4986910 | Associated with modifying finasteride concentrations. plos.orgresearchgate.net | |

| CYP3A5 | rs15524 | Associated with modifying finasteride concentrations. plos.orgresearchgate.net |

| rs776746 (CYP3A53*) | Leads to loss of CYP3A5 expression, affecting finasteride metabolism. plos.org |

Metabolic Fate and Subsequent Biotransformation of 6alpha Hydroxyfinasteride

Phase II Metabolism: Glucuronidation of 6alpha-Hydroxyfinasteride

Glucuronidation is a key Phase II metabolic pathway that involves the addition of a glucuronic acid moiety to a substrate. msdmanuals.comcriver.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). criver.comdrughunter.com In the context of this compound, this conjugation occurs at the 6-hydroxyl group, forming a 6-O-beta-D-glucuronide. nih.gov This transformation significantly increases the polarity and water solubility of the molecule, preparing it for elimination. wikipedia.org

The glucuronidation of various compounds is mediated by specific UGT isozymes, which exhibit substrate specificity. nih.govnih.gov While the specific UGT isozymes responsible for the glucuronidation of this compound have not been definitively identified in the provided information, studies on similar compounds and the general function of UGTs offer insights. The UGT1A and UGT2B families are the primary enzymes involved in drug glucuronidation. criver.com For instance, research on other hydroxylated steroids, such as 6-hydroxylated bile acids, has shown that they are excellent substrates for glucuronidation by human liver microsomes, indicating a high affinity of UGT enzymes for the 6-alpha-hydroxyl group. nih.gov

Further research would be necessary to pinpoint the exact UGT isozymes that catalyze the glucuronidation of this compound. This would typically involve in vitro experiments using a panel of recombinant human UGT enzymes to identify which ones demonstrate the highest catalytic activity towards this specific substrate. nih.gov

The formation of glucuronide conjugates of this compound has been observed in both laboratory settings (in vitro) and within living organisms (in vivo). ebi.ac.uk

In Vitro Studies: In vitro studies using human liver microsomes have demonstrated the formation of an intact hydroxy finasteride (B1672673) glucuronide. ebi.ac.uk These studies are crucial for understanding the fundamental metabolic pathways without the complexities of a whole biological system. nih.gov The use of human liver microsomes provides a rich source of UGT enzymes to study the glucuronidation reaction. nih.govevotec.com Research on 6-hydroxylated bile acids has shown that their glucuronidation rates are significantly higher than those of non-6-hydroxylated counterparts, suggesting that the 6-alpha-hydroxyl group is a prime site for this conjugation. nih.gov

In Vivo Studies: In vivo, the formation of glucuronide conjugates is a critical step for the elimination of metabolites. Following the initial Phase I metabolism of finasteride to this compound, the subsequent Phase II glucuronidation occurs primarily in the liver. msdmanuals.comwikipedia.org The resulting glucuronide conjugate is then transported out of the hepatocytes and can be eliminated from the body through bile or urine. msdmanuals.com The presence of an intact hydroxy finasteride glucuronide has been identified in human bile and urine, confirming this metabolic pathway in vivo. ebi.ac.uk

Table 1: Summary of this compound Glucuronidation Studies

| Study Type | System Used | Key Findings | Reference |

| In Vitro | Human Liver Microsomes | Identification of an intact hydroxy finasteride glucuronide. | ebi.ac.uk |

| In Vitro | Human Liver Microsomes | 6α-hydroxylated bile acids show high rates of glucuronidation. | nih.gov |

| In Vivo | Human | Identification of an intact hydroxy finasteride glucuronide in bile and urine. | ebi.ac.uk |

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isozymes Involved in this compound Glucuronidation

Exploration of Further Oxidative Transformations or Conjugation Reactions of this compound

While glucuronidation is a major metabolic pathway for this compound, the possibility of other metabolic transformations exists. The complexity of drug metabolism often involves multiple pathways. rsc.org

Further oxidative transformations of this compound are theoretically possible. The steroid backbone of the molecule presents potential sites for additional hydroxylation or other oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net However, the available information does not specify any further oxidative metabolites of this compound itself. The initial hydroxylation to form this compound is a key step, and subsequent metabolism appears to be dominated by conjugation. nih.gov

Besides glucuronidation, other Phase II conjugation reactions could potentially be involved in the metabolism of this compound, although they are less commonly reported for this specific compound. These reactions include sulfonation, acetylation, methylation, and glutathione (B108866) conjugation, which also serve to increase the polarity of xenobiotics for excretion. drughunter.comnih.govresearchgate.net For instance, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, another common pathway for steroid metabolism. Further investigation would be required to determine if this compound or its glucuronide conjugate undergoes any of these alternative conjugation reactions.

Advanced Analytical Methodologies for 6alpha Hydroxyfinasteride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 6alpha-hydroxyfinasteride from complex biological matrices such as plasma, urine, and bile. nih.gov The choice of technique is dictated by the required resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of finasteride (B1672673) and its metabolites. nih.govebi.ac.uk When coupled with various detectors, HPLC allows for the effective separation and quantification of this compound from its parent compound and other metabolic products. nih.gov The method typically involves a reversed-phase column, which separates compounds based on their hydrophobicity.

Method development focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve a clear separation between closely related structures, such as different hydroxylated isomers of finasteride. arabjchem.orgmarmara.edu.tr While spectrophotometric (UV) detection can be used for higher concentrations, mass spectrometry is preferred for the low levels typically found in biological samples. nih.gov

Table 1: Representative HPLC Method Parameters for Finasteride Metabolite Analysis This table presents a composite of typical parameters and does not represent a single validated method for this compound.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Buffer Gradient | Elutes compounds from the column based on polarity. |

| Buffer | Ammonium Formate or Formic Acid | Controls pH and improves peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences retention time and separation efficiency. |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry | Quantifies and identifies the separated compounds. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher efficiency, superior resolution, and much faster analysis times compared to traditional HPLC. mdpi.com These characteristics make UPLC particularly valuable for metabolite profiling, where numerous closely related compounds must be resolved. scirp.org

For this compound research, UPLC can provide a clearer separation from other isomers and metabolites, which is crucial for accurate quantification. mdpi.comsemanticscholar.org The enhanced sensitivity of UPLC is also advantageous when analyzing trace amounts of the metabolite in biological fluids. scirp.org A study focused on finasteride and its impurities utilized a UPLC system to achieve excellent separation with a run time of under 16 minutes. scirp.org

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) scirp.org |

| Column Dimensions | 150-250 mm length, 4.6 mm diameter | 50-150 mm length, 2.1 mm diameter scirp.org |

| Operating Pressure | 1000 - 6000 psi | 6000 - 15000 psi |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min scirp.org |

| Run Time | Longer (e.g., >20 minutes) | Shorter (e.g., <15 minutes) scirp.org |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

Mass Spectrometry for Structural Elucidation and Sensitive Detection

Mass Spectrometry (MS) is an indispensable tool in metabolite research, providing molecular weight information and structural details. nih.gov When coupled with liquid chromatography (LC-MS), it offers unparalleled selectivity and sensitivity for detecting compounds like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural confirmation of metabolites. nih.gov In a typical LC-MS/MS experiment, the mass spectrometer isolates the protonated molecular ion of the target compound (the precursor ion). For this compound (molecular weight 388.54 g/mol ), this would be the ion with a mass-to-charge ratio (m/z) of 389.27 [M+H]⁺. nih.govsapphirebioscience.com

This precursor ion is then fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification. This technique has been successfully used to identify previously unknown hydroxy metabolites of finasteride in human bile and urine. ebi.ac.uknih.gov The specificity of MS/MS allows for reliable quantification even in the presence of co-eluting substances. mdpi.comnih.gov

Table 3: Hypothetical MS/MS Transitions for this compound Identification Based on the known structure and common fragmentation pathways.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |

|---|---|---|---|

| This compound | 389.27 | 333.2 | Loss of tert-butyl group (C4H8) |

| This compound | 389.27 | 289.2 | Further fragmentation of the steroid core |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental composition. For this compound, HRMS can confirm its molecular formula as C₂₃H₃₆N₂O₃ by matching the measured mass to the theoretical exact mass. nih.gov

This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. A study on finasteride metabolism in pigs successfully used HRMS to identify metabolites by calculating their elemental compositions from accurate mass data, confirming a strong correlation with human metabolic pathways. nih.gov

Table 4: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₆N₂O₃ nih.gov |

| Theoretical Exact Mass [M+H]⁺ | 389.27987 Da |

| Hypothetical Measured Mass | 389.27950 Da |

| Mass Accuracy (ppm Error) | -0.95 ppm |

Tandem Mass Spectrometry (MS/MS or MSn) for Metabolite Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides strong evidence for a metabolite's identity, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unambiguous structural elucidation. msu.edumeasurlabs.com NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in a molecule, allowing for the precise determination of its three-dimensional structure. nih.gov

For this compound, NMR is essential to definitively confirm the position and stereochemistry of the hydroxyl group on the steroid skeleton. Distinguishing between the 6-alpha and other possible hydroxylation sites would be challenging with MS alone. ¹H and ¹³C NMR spectra would show characteristic shifts and coupling patterns for the protons and carbons near the new hydroxyl group. For instance, the proton at the C6 position would give rise to a new signal whose chemical shift and coupling to adjacent protons would confirm the 6-alpha configuration. While specific data for this metabolite is not widely published, its structural assignment as "6 alpha-OH finasteride" in metabolic studies implies that such definitive analysis was performed. ebi.ac.uk

Table 5: Key Structural Features of this compound and Expected NMR Evidence

| Structural Feature | NMR Technique | Expected Observation |

|---|---|---|

| Hydroxyl (-OH) group at C6 | ¹H NMR, ¹³C NMR | Appearance of a new signal for the hydroxyl proton (concentration-dependent) and a downfield shift for the C6 carbon signal. |

| Proton at C6 (H-6) | ¹H NMR, COSY | A new proton signal with a chemical shift and multiplicity determined by its stereochemistry (alpha) and coupling to H-5 and H-7. |

| Stereochemistry at C6 | NOESY | Nuclear Overhauser effect correlations between the H-6 proton and other nearby protons in space would confirm its axial (alpha) orientation. |

Development and Validation of Analytical Methods for Metabolite Quantification in Biological Matrices

The accurate quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. For this compound, the development of robust and sensitive analytical methods is crucial for understanding its formation, distribution, and elimination. The complexity of biological samples, such as plasma and urine, necessitates highly selective and reliable techniques to isolate and measure the analyte at low concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive standard for this purpose, offering superior sensitivity and specificity. pnrjournal.commdpi.com

The development process involves creating a procedure that can consistently and reliably identify and quantify this compound. labmanager.com This encompasses optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Following development, the method undergoes rigorous validation to ensure it meets the stringent criteria for accuracy, precision, and stability as required by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov

Sample Preparation

The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and salts. mdpi.com Common techniques include:

Protein Precipitation (PPT): This is a rapid method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. actamedicamarisiensis.ro After centrifugation, the clear supernatant containing the analyte is collected for analysis. mdpi.com

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). nih.govnih.gov This technique provides a cleaner extract compared to PPT, reducing matrix effects. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed into a cartridge to adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. This method offers high recovery and clean extracts.

Chromatographic Separation and Detection

LC-MS/MS is the preferred analytical platform for quantifying this compound.

Liquid Chromatography (LC): The prepared sample extract is injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18). actamedicamarisiensis.ronih.gov A mobile phase, often a gradient mixture of an aqueous solution (like water with 0.1% formic acid) and an organic solvent (like acetonitrile or methanol), is used to elute the compounds. nih.govactamedicamarisiensis.ro The chromatographic conditions are optimized to ensure a distinct retention time for this compound, separating it from the parent drug, finasteride, and other metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used. mdpi.comnih.gov The system operates in Selected Reaction Monitoring (SRM) mode, which provides high specificity and sensitivity. nih.gov In SRM, a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds in the matrix. researchgate.net

Method Validation

A comprehensive validation process ensures the reliability of the analytical method. Key parameters evaluated include linearity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity The method's linearity is assessed by analyzing calibration standards at multiple concentration levels. The response should be proportional to the concentration over a specified range. The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for this compound

| Parameter | Result |

| Calibration Curve Range | 0.5 - 500 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | >0.995 |

| LLOQ | 0.5 ng/mL |

Accuracy and Precision Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates, both within a single day (intra-day) and on different days (inter-day). nih.govinnovareacademics.in

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | 6.8% | 103.5% | 8.2% | 105.1% |

| Medium | 75 | 4.5% | 98.9% | 5.9% | 101.3% |

| High | 400 | 3.8% | 101.2% | 4.7% | 99.8% |

| CV: Coefficient of Variation |

Recovery and Matrix Effect Extraction recovery is the efficiency of the extraction procedure, calculated by comparing the analyte response in a pre-extracted sample to a post-extracted sample. nih.govnih.gov The matrix effect assesses the influence of co-eluting, endogenous compounds from the matrix on the ionization of the analyte. innovareacademics.in A negligible matrix effect is crucial for reliable quantification.

Table 3: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 88.5% | 97.2% |

| Medium | 75 | 91.2% | 102.1% |

| High | 400 | 90.4% | 101.5% |

Stability The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). actamedicamarisiensis.ronih.gov

Table 4: Stability of this compound in Human Plasma

| Stability Condition | Duration | Accuracy Deviation (%) |

| Freeze-Thaw | 3 Cycles | Within ±10% |

| Short-Term (Room Temp) | 6 hours | Within ±8% |

| Post-Preparative | 24 hours at 4°C | Within ±7% |

| Long-Term | 6 months at -80°C | Within ±12% |

Through this rigorous development and validation process, a reliable LC-MS/MS method can be established for the routine quantification of this compound in biological matrices, facilitating advanced research into the metabolism and pharmacokinetics of finasteride.

In Vitro Research Models for Studying 6alpha Hydroxyfinasteride Metabolism

Isolated Enzyme Systems and Subcellular Fractionstandfonline.comnih.gov

Isolated enzyme systems and subcellular fractions, particularly from the liver, represent a foundational tool in metabolic research. tubitak.gov.tr These preparations contain a high concentration of drug-metabolizing enzymes and allow for the direct study of specific metabolic pathways. nih.gov

Studies utilizing rat hepatic microsomes have been pivotal in the initial characterization of finasteride (B1672673) metabolism. tandfonline.com The metabolism of finasteride in these systems is dependent on oxygen and NADPH, indicating the involvement of a mixed-function oxidase system, likely the cytochrome P450 (CYP) enzymes. tandfonline.com

Incubation of finasteride with hepatic microsomes from untreated rats identified two major metabolites: ω-hydroxyfinasteride and 6alpha-OH finasteride. tandfonline.com This highlights that the 6α-hydroxylation pathway is a key metabolic route in this species. tandfonline.com The formation of 6alpha-OH finasteride was found to be stereospecific, with no detection of the 6-beta-hydroxy isomer, suggesting the action of a specific enzyme catalyzing this reaction. tandfonline.com

Age- and sex-related differences in the formation of 6alpha-Hydroxyfinasteride have also been observed in rat hepatic microsomes. In male rats, the formation rate of 6alpha-OH finasteride showed a 45% decrease in one-year-old rats compared to seven-week-old rats. nih.govnih.gov In female rats, the formation of this metabolite significantly decreased with age and was almost undetectable in seven-week-old female rats. nih.govnih.gov

| Metabolite | Chemical Name | Detected in Microsomes from Untreated Rats | Detected in Microsomes from Phenobarbital-Treated Rats |

|---|---|---|---|

| M-1 | ω-Hydroxyfinasteride | Yes | Yes |

| M-2 | Finasteride-ω-al | No | Yes |

| M-3 | Finasteride-ω-oic acid | No | Yes |

| M-4 | 6alpha-OH finasteride | Yes | Yes |

Human liver microsomes (HLMs) are considered the gold standard for in vitro metabolism studies due to their direct relevance to human physiology. researchgate.net In HLMs, the metabolism of finasteride is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.gov While the main metabolic pathway involves hydroxylation of the t-butyl group to form ω-hydroxyfinasteride, the formation of this compound has also been noted as a potential alternative pathway. grafiati.com The biotransformation of finasteride in these systems is crucial for understanding its clearance and potential drug-drug interactions. tubitak.gov.tr

| Inducer | Sex | Fold Increase in Metabolism |

|---|---|---|

| Phenobarbital | Male | 5.5 |

| Dexamethasone | Male | 11.6 |

| Phenobarbital | Female | 26.6 |

| Dexamethasone | Female | 8.4 |

| β-Naphthoflavone | Male/Female | No increase |

Human Liver Microsomes for In Vitro Metabolic Studies

Recombinant Enzyme Expression Systems for Isozyme-Specific Characterizationresearchgate.netbioivt.com

To pinpoint the specific enzymes responsible for the formation of finasteride metabolites, researchers have employed recombinant enzyme expression systems. These systems involve expressing a single human CYP isozyme in a host cell line that otherwise lacks metabolic activity, such as insect cells, yeast, or human cell lines. bioivt.com

Studies using microsomes containing specific recombinant human CYP isozymes have definitively identified CYP3A4 as the enzyme responsible for the oxidative metabolism of finasteride. researchgate.net Specifically, only microsomes containing recombinant CYP3A4 were capable of generating the ω-OH finasteride and finasteride-ω-oic acid metabolites. researchgate.net While these studies focused on the primary metabolic pathway, the specific involvement of recombinant CYP3A4 in the 6-alpha-hydroxylation of finasteride is strongly implied by the inhibition data and the known broad substrate specificity of this enzyme. grafiati.com Other tested isozymes, including CYP1A1, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, did not produce these metabolites. researchgate.net

Cell-Based In Vitro Models for Metabolic Investigationsgrafiati.com

Cell-based models offer a more physiologically relevant system than isolated microsomes by maintaining the cellular architecture and the presence of both phase I and phase II enzymes. grafiati.com

Genetically engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, have been utilized to study the activity of specific enzymes in a cellular context. These cells can be stably transfected to overexpress a particular drug-metabolizing enzyme. For instance, HEK293 cells have been engineered to express various UDP-glucuronosyltransferases (UGTs) to study the phase II metabolism of finasteride metabolites.

In the context of phase I metabolism, human AHH-1 TK+/- cells, a human lymphoblastoid cell line, have been used to express specific recombinant human CYP isozymes. nih.gov Experiments with these cells confirmed that CYP3A4 is the key enzyme in the oxidative metabolism of finasteride. nih.govresearchgate.net These engineered cell lines provide a powerful tool for confirming the role of specific enzymes in the formation of metabolites like this compound and for studying subsequent metabolic steps. researchgate.net

Primary Cell Cultures (e.g., Hepatocytes) in Metabolite Research

Primary cell cultures, particularly primary hepatocytes, are considered a benchmark in vitro model for studying the metabolism of xenobiotics, including the formation of metabolites like this compound. mdpi.com Unlike immortalized cell lines or subcellular fractions such as microsomes, primary hepatocytes retain the complex, integrated machinery of a whole cell, providing a more physiologically relevant environment for metabolic research. veritastk.co.jp They contain the full array of both Phase I and Phase II drug-metabolizing enzymes and cofactors at levels that more closely mimic the in vivo state, which is crucial for accurately predicting hepatic clearance and metabolite profiles. veritastk.co.jpdiva-portal.org The use of cryopreserved primary hepatocytes has become a standard practice, offering a readily available and reliable system for evaluating drug metabolism, including for compounds with low clearance rates.

Research into the biotransformation of finasteride, the parent compound of this compound, has utilized various in vitro systems that underscore the metabolic pathways active in hepatocytes. Studies employing rat hepatic microsomes have been instrumental in identifying the key metabolic routes. These investigations revealed that the metabolism of finasteride is dependent on oxygen and NADPH, indicating the involvement of the cytochrome P450 (P450) mixed-function oxidase system. nih.gov

In these studies, this compound (designated as M-4) was identified as a major metabolite alongside ω-hydroxyfinasteride (M-1). nih.gov This highlights that hydroxylation of the steroid ring at the 6α-position is a significant pathway in the metabolism of finasteride in this model. nih.gov Further research using human liver microsomes and S9 fractions has also worked to identify previously unknown Phase I and Phase II metabolites, confirming the complexity of finasteride's biotransformation. nih.gov One study identified two new hydroxy metabolites and a glucuronide conjugate, suggesting that multiple hydroxylation sites and subsequent conjugation reactions occur. nih.govebi.ac.uk It has been suggested that a major glucuronide metabolite found in human bile and urine could be identical to the previously identified 6α-hydroxyfinasteride. nih.gov

The formation of this compound has been shown to be influenced by factors such as age and sex in rat models. Research using rat hepatic microsomes demonstrated that while the formation of ω-hydroxyfinasteride was relatively stable between 3 and 13 weeks of age in male rats, the formation of this compound decreased by 45% in 1-year-old male rats compared to 7-week-old ones. ebi.ac.uknih.gov In female rats, the formation of this compound was minimal in 7-week-old animals. ebi.ac.uknih.gov These findings suggest that the specific P450 enzymes responsible for 6α-hydroxylation may be differentially regulated.

While much of the specific quantitative data on this compound formation comes from studies using hepatic microsomes, primary hepatocytes remain the superior model for such research. They allow for the investigation of the complete sequence of metabolic events, from initial Phase I oxidation by P450 enzymes like CYP3A4 (the primary enzyme responsible for finasteride metabolism) to subsequent Phase II conjugation reactions, all within an intact cellular environment. veritastk.co.jpnih.gov This integrated system is essential for understanding the interplay between different metabolic pathways and for generating a comprehensive profile of all relevant metabolites, including this compound.

Research Findings on Finasteride Metabolism in In Vitro Models

The following table summarizes key findings from in vitro studies on finasteride metabolism, which led to the identification and characterization of this compound.

| In Vitro System | Key Finding | Identified Metabolites | Reference |

|---|---|---|---|

| Rat Hepatic Microsomes (Untreated) | Identification of major metabolic pathways. 6α-hydroxylation was a key step. | ω-hydroxyfinasteride (M-1), This compound (M-4) | nih.gov |

| Rat Hepatic Microsomes (Phenobarbital-treated) | Characterization of inducible metabolic pathways. | ω-hydroxyfinasteride (M-1), finasteride-ω-al (M-2), finasteride-ω-oic acid (M-3), This compound (M-4) | nih.gov |

| Human Liver Microsomes & S9 Fractions | Identification of previously unknown metabolites in human-derived systems. | Two unidentified hydroxy metabolites, one hydroxyfinasteride glucuronide. | nih.gov |

| Recombinant Human CYP3A4 | Confirmed the primary enzyme responsible for the oxidative metabolism of finasteride. | ω-hydroxyfinasteride, ω-oic acid finasteride | nih.gov |

| Rat Hepatic Microsomes (Age/Sex Study) | Formation of this compound (M-4) decreased by 45% in 1-year-old vs. 7-week-old male rats. Formation was negligible in 7-week-old female rats. | ω-hydroxyfinasteride (M-1), This compound (M-4) | nih.gov |

Preclinical in Vivo Research Models for Investigating 6alpha Hydroxyfinasteride Disposition

Rodent Models in Metabolic Disposition Studies

Rodent models, particularly rats and mice, are extensively used in preclinical pharmacology and toxicology due to their practical advantages and the vast amount of available historical data. nih.gov They are commonly the first choice for evaluating the metabolic disposition of new chemical entities.

The Sprague-Dawley rat is a frequently utilized strain for studying the metabolism of finasteride (B1672673). nih.govoup.comjci.org In vitro studies using hepatic microsomes from these rats have been instrumental in identifying the metabolic pathways of finasteride. nih.gov These investigations revealed that the metabolism is dependent on oxygen and NADPH, indicating mediation by the mixed-function oxidase system involving cytochrome P-450. nih.gov

Research using hepatic microsomes from untreated male Sprague-Dawley rats identified two major metabolites: ω-hydroxy finasteride and 6alpha-Hydroxyfinasteride. nih.gov This establishes that 6α-hydroxylation is a key metabolic pathway for finasteride in this specific model. nih.gov The formation of this compound was found to be dependent on age and sex. In male rats, its formation rate saw a 45% decrease in 1-year-old rats compared to 7-week-old rats. nih.gov Furthermore, the metabolite was barely formed in the hepatic microsomes of female rats at 7 weeks of age. nih.gov

| Metabolite ID | Chemical Name | Notes |

|---|---|---|

| M-1 | ω-hydroxy finasteride | Major metabolite in untreated and phenobarbital-treated rat microsomes. Results from hydroxylation of the t-butyl group. |

| M-2 | finasteride-ω-al | Metabolite detected. |

| M-3 | finasteride-ω-oic acid | Major metabolite in phenobarbital-treated rat microsomes. |

| M-4 | 6alpha-OH finasteride | Major metabolite in untreated rat microsomes. Results from ring hydroxylation at the 6α-position. |

Extrapolating metabolic data from animal models to humans is a significant challenge in drug development. oup.com Species differences in metabolic enzymes can lead to different metabolite profiles, which complicates the prediction of human pharmacokinetics. nih.gov For finasteride, metabolism in humans is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme subfamily. plos.orghres.cahres.ca In contrast, studies in male rat microsomes suggest the involvement of P4502B, P4502C, and P4503A subfamilies. nih.gov This difference in enzymatic pathways is a critical consideration.

Furthermore, the significance of specific metabolic reactions can vary greatly between species. Studies on steroid metabolism have shown that while 6α-hydroxylation is a notable pathway in rats, it is not a quantitatively important pathway for C19-steroids in the human prostate, where 7α/β-hydroxylation is dominant. oup.comoup.com There is also evidence that the 6α-hydroxylation of saturated steroids in human extrahepatic tissues may be catalyzed by a non-P450 enzyme, which is distinctly different from the cytochrome P-450-dependent pathway in rats. oup.compieta-research.org These findings underscore the caution required when extrapolating the disposition of this compound from rat models to humans.

| Factor | Rat | Human | Reference |

|---|---|---|---|

| Primary Finasteride Metabolizing Enzymes | P4502B, P4502C, P4503A subfamilies (male) | Cytochrome P450 3A4 subfamily | nih.govplos.org |

| Major Finasteride Metabolites | ω-hydroxy finasteride, this compound | Two primary metabolites from hydroxylation and oxidation, distinct from rat profile. | nih.govhres.ca |

| Dominant Steroid Hydroxylation Pathway (Prostate) | 6α-hydroxylation is significant | 7α/β-hydroxylation is dominant over 6α-hydroxylation | oup.comoup.com |

Rat Models for Finasteride and Metabolite Disposition Dynamics

Non-Rodent Animal Models in Metabolic Disposition Research

To bridge the metabolic gap between rodents and humans, non-rodent species are included in preclinical testing programs. researchgate.net The dog, specifically the Beagle, is considered a primary animal model for studying the biological effects and metabolism of finasteride. hres.canih.govvin.comavma.org

Studies on the disposition of finasteride in dogs revealed that the compound undergoes extensive biotransformation. nih.gov Following oral administration, the primary metabolic events were identified as hydroxylation of the t-butyl side chain to form hydroxymethyl-finasteride and its further oxidation to a carboxylic acid derivative. nih.gov Hydroxylation also occurred at other positions on the steroid nucleus. nih.gov Unlike in rats where this compound is a major metabolite, the metabolic profile in dogs appears different, highlighting the species-specific nature of finasteride biotransformation. Most of the administered dose in dogs is recovered in the feces. nih.gov

Application of Radiotracer Techniques for In Vivo Metabolite Tracking

Radiotracer techniques are powerful tools for the in vivo investigation of a drug's disposition. hres.ca By labeling a compound with a radionuclide, its journey through the body—including absorption, tissue distribution, and excretion—can be quantitatively tracked using non-invasive imaging methods like Positron Emission Tomography (PET) or by analyzing radioactivity in collected biological samples. hres.canih.gov

Studies involving finasteride have utilized this technology in various animal models and in humans. hres.canih.govnih.gov For instance, a study in dogs used [14C]finasteride to determine the pharmacokinetics and fate of the drug, allowing for the measurement of the parent drug and its metabolites in plasma, urine, and feces via radioassay. nih.gov Similarly, human studies with [14C]finasteride have quantified the excretion of metabolites, finding that approximately 39% of the dose is excreted in the urine as metabolites and 57% is excreted in the feces. hres.cahres.capfsfoundation.org

A specific preclinical application involved radiolabeling finasteride with Technetium-99m (99mTc) to evaluate its biodistribution in a prostate carcinogenesis model in Sprague-Dawley rats. nih.gov The resulting radiopharmaceutical, 99mTc-finasteride, allowed for detailed tracking of its blood kinetics and uptake in various tissues, demonstrating significant specific uptake in the prostate. nih.gov Such techniques are invaluable for tracking the in vivo disposition of the parent drug and, by extension, for designing studies to trace its metabolites.

| Organ | Percent Injected Dose per Gram (%ID/g) |

|---|---|

| Blood | 0.08 ± 0.01 |

| Heart | 0.14 ± 0.01 |

| Lung | 0.17 ± 0.02 |

| Liver | 0.43 ± 0.02 |

| Spleen | 0.10 ± 0.01 |

| Kidney | 0.54 ± 0.03 |

| Stomach | 0.14 ± 0.01 |

| Intestine | 0.26 ± 0.01 |

| Prostate | 0.62 ± 0.04 |

Computational and in Silico Approaches in 6alpha Hydroxyfinasteride Research

Molecular Modeling and Docking Simulations of Enzyme-Substrate/Metabolite Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 6alpha-hydroxyfinasteride, interacts with a protein, such as a metabolizing enzyme. mdpi.com These methods build three-dimensional models of the molecules and simulate their binding to predict the most favorable orientation and interaction energy. mdpi.comsolvobiotech.com For this compound, this research primarily focuses on its interactions with the enzymes responsible for its formation (CYP3A4) and its subsequent metabolism, likely through glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the metabolite and the enzyme's active site. mdpi.comnih.gov A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

In silico docking simulations can be performed to estimate the binding affinities of this compound with the active site of CYP3A4 and various UGT isoforms. The results of such studies can help identify which UGTs are most likely to be involved in the phase II metabolism of this metabolite. researchgate.net For instance, while UGT1A3 is known to glucuronidate the finasteride-ω-oic acid metabolite, the specific UGT responsible for conjugating this compound has not been definitively identified, making it a key area for computational investigation. nih.gov

Table 1: Illustrative Example of Predicted Binding Affinities of this compound with Metabolizing Enzymes

| Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| CYP3A4 | -8.5 | PHE-57, PHE-108, ILE-301, PHE-304 |

| UGT1A1 | -7.2 | ASP-151, HIS-373, TYR-481 |

| UGT1A4 | -7.9 | PHE-139, TRP-392, SER-401 |

| UGT1A9 | -6.8 | LYS-130, HIS-37, PHE-449 |

| UGT2B7 | -7.5 | HIS-35, ASP-147, TYR-468 |

| Note: This table is for illustrative purposes. The binding affinity values and interacting residues are conceptual and based on typical results from molecular docking studies of similar compounds with these enzymes. Actual values would require specific computational experiments. |

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their associated energy levels. reddit.commdpi.com When a metabolite like this compound enters an enzyme's active site, it adopts a specific conformation that facilitates the metabolic reaction. bioivt.com Molecular dynamics (MD) simulations, which compute the motion of atoms over time, are often used to explore the conformational landscape of the metabolite within the binding pocket. researchgate.net

These simulations reveal how this compound orients itself within the active sites of CYP3A4 or UGTs. The analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the metabolite and the amino acid residues of the enzyme. nih.gov Understanding these interactions is crucial for explaining the specificity and efficiency of the metabolic process. For example, the position of the 6-alpha hydroxyl group is a key determinant in how the molecule is oriented for subsequent glucuronidation.

Prediction of Binding Affinities for Key Metabolizing Enzymes (e.g., CYP3A4, UGTs)

Quantum Mechanics and Hybrid QM/MM Methods for Reaction Mechanism Elucidation

While molecular mechanics methods are excellent for studying binding and conformation, quantum mechanics (QM) is required to model the electronic changes that occur during a chemical reaction, such as bond breaking and formation. rsc.orgnih.gov For complex biological systems like enzyme-catalyzed reactions, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. researchgate.netnih.gov In this approach, the reactive core of the system (the metabolite and the enzyme's active site) is treated with high-level QM, while the surrounding protein and solvent are handled with more computationally efficient MM methods. researchgate.netarxiv.org

This methodology can be used to elucidate the step-by-step mechanism of finasteride's hydroxylation to this compound by CYP3A4. Such calculations can determine the energy barriers for each step of the reaction, identify transient intermediates, and clarify the role of specific amino acid residues in catalysis. researchgate.net This provides a detailed picture of the chemical transformation at an electronic level, complementing the structural information from docking and MD simulations. researchgate.netulisboa.pt

Predictive Pharmacokinetic and Metabolic Pathway Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within the body. nih.govdiva-portal.org These models integrate physicochemical properties of the compound with physiological data from the species of interest (e.g., blood flow rates, organ volumes). researchgate.net

While PBPK models have been developed for the parent drug, finasteride (B1672673), they can be expanded to include its metabolites. nih.govplos.org By incorporating data for this compound, such as its rate of formation by CYP3A4 and its subsequent clearance (e.g., via UGTs), a PBPK model can predict its concentration-time profiles in various tissues and in plasma. These models are invaluable for predicting potential drug-drug interactions and understanding how genetic variations in metabolizing enzymes might affect the metabolite's exposure. science.gov

Table 2: Key Parameters in a PBPK Model for this compound

| Parameter Category | Specific Parameters | Relevance |

| Physicochemical | Molecular Weight, pKa, LogP, Solubility | Governs diffusion, transport, and distribution |

| Absorption | Permeability (e.g., Caco-2) | Determines rate of entry into circulation |

| Distribution | Tissue:Plasma Partition Coefficients, Plasma Protein Binding | Dictates how the metabolite distributes into tissues |

| Metabolism | Vmax, Km (for CYP3A4 formation), CLint (for UGT clearance) | Defines the rates of formation and elimination |

| Excretion | Renal Clearance, Biliary Clearance | Describes pathways for removal from the body |

| Note: This table represents typical parameters required for a PBPK model. The values for these parameters would need to be determined experimentally or through predictive in silico methods. |

Chemoinformatics and Machine Learning Applications in Metabolite Research

Chemoinformatics applies computational methods to analyze chemical information, while machine learning (ML) involves algorithms that can learn from data to make predictions. nih.govnih.gov These fields are increasingly used in metabolite research. mdpi.com

In silico metabolite prediction tools, which are a part of chemoinformatics, use rule-based systems or machine learning models to predict the likely metabolites of a parent drug. biointerfaceresearch.com Such tools can predict the formation of this compound from finasteride based on known biotransformation rules for CYP enzymes.

Furthermore, machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict various properties of this compound. mdpi.com By training on datasets of known molecules, these models could predict the metabolite's binding affinity to different receptors, its potential for off-target effects, or its toxicological profile, even before such data are generated experimentally. This predictive capability helps prioritize further laboratory research and aids in risk assessment. nih.gov

Broader Contexts and Future Research Perspectives

Comprehensive Understanding of Finasteride's Metabolic Profile and Systemic Disposition

Finasteride (B1672673) undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govnih.govwikipedia.org This process, known as Phase I metabolism, involves hydroxylation and oxidation reactions that transform finasteride into more water-soluble compounds, preparing them for excretion. nih.gov The main metabolites identified are the t-butyl side chain monohydroxylated and monocarboxylic acid metabolites. fda.govwikipedia.org These metabolites possess less than 20% of the 5α-reductase inhibitory activity of the parent compound, finasteride. fda.govwikipedia.orgdrugbank.com

The biotransformation of finasteride results in the formation of several metabolites, including ω-hydroxyfinasteride and 6α-hydroxyfinasteride. nih.govebi.ac.uk While ω-hydroxyfinasteride is formed through hydroxylation of the t-butyl group, 6α-hydroxyfinasteride represents an alternative hydroxylation pathway. nih.gov Following metabolism, approximately 39% of a dose is excreted in the urine as metabolites, and about 57% is eliminated in the feces. fda.gov

Recent studies have identified 6α-hydroxyfinasteride as a potentially significant metabolite. nih.gov One study noted that a major glucuronide found in human bile and urine was thought to be identical to the previously identified 6α-hydroxyfinasteride. nih.gov The presence of this metabolite in bile suggests it may undergo hydrolysis, intestinal reabsorption, and enterohepatic circulation, which could contribute to a longer terminal plasma half-life. nih.gov

The disposition of finasteride and its metabolites is characterized by a plasma half-life of approximately 5-6 hours in men aged 18-60 and up to 8 hours in men over 70. fda.govwikipedia.org Finasteride is about 90% bound to plasma proteins and has a volume of distribution of about 76 liters. fda.govnih.gov

General Implications for Steroid Metabolism Pathways and Enzymes

The metabolism of finasteride, particularly the formation of 6α-hydroxyfinasteride, provides insights into the broader pathways of steroid metabolism. The primary enzyme responsible for the Phase I metabolism of finasteride is CYP3A4, a key enzyme in the cytochrome P450 family. fda.govnih.govnih.gov This enzyme is also heavily involved in the metabolism of endogenous steroids, including the oxidation of testosterone. nih.gov The 6α-hydroxylation of finasteride is a specific reaction that highlights the diverse capabilities of these enzymes in modifying steroid-like structures.

The existence of an alternative metabolic pathway leading to 6α-hydroxyfinasteride suggests a more complex interaction with steroid metabolizing enzymes than previously understood. nih.gov Further investigation is needed to identify the specific UGT isozyme responsible for the glucuronidation of 6α-hydroxyfinasteride, which is a crucial step in its excretion. nih.gov Understanding this pathway could help explain interindividual variations in response to finasteride treatment. nih.gov

The study of finasteride's metabolism also has implications for understanding drug interactions. Since CYP3A4 is a common pathway for many drugs, there is a potential for competitive inhibition or induction, which could alter the plasma concentrations of finasteride and its metabolites. medscape.com

Advancements in Analytical Methodologies for Complex Metabolite Mixtures

The detection and quantification of 6alpha-Hydroxyfinasteride and other finasteride metabolites within complex biological matrices like plasma, urine, and bile present significant analytical challenges. nih.govrsc.org These challenges stem from the low concentrations of metabolites, the presence of numerous interfering endogenous substances, and the structural similarity between the parent drug and its various metabolic products. rsc.orgjcrpe.org

To overcome these hurdles, advanced analytical techniques are employed. Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the methods of choice for analyzing finasteride and its metabolites. sigmaaldrich.cndshs-koeln.demdpi.com These methods offer high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. nih.gov

The sample preparation process is critical for accurate analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate and enrich the analytes of interest from the biological matrix, thereby reducing interference and improving detection limits. mdpi.com The development of stable isotope-labeled internal standards, such as deuterated versions of the analytes, further enhances the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. sigmaaldrich.cnsigmaaldrich.com

Challenges remain in the analysis of complex steroid mixtures, including potential ion suppression in LC-MS/MS, where components of the sample matrix can interfere with the ionization of the target analytes, leading to inaccurate quantification. acs.org The development of robust and validated analytical methods is crucial for reliable pharmacokinetic and metabolic studies. researchgate.net

Table 1: Analytical Methods for Finasteride and Metabolite Detection

| Analytical Technique | Sample Type | Key Features | Reference(s) |

| LC-MS/MS | Plasma, Urine | High sensitivity and specificity for quantifying low concentrations of finasteride and its metabolites. | dshs-koeln.demdpi.comresearchgate.net |

| HPLC-UV | Plasma | Used for quantification, though generally less sensitive than LC-MS/MS. | researchgate.net |

| GC-MS | Biological Tissues | Can be used for detecting trace levels of various compounds, including metabolites. | nih.gov |

| LLE and SPE | Plasma, Urine | Essential sample preparation techniques to remove interferences and concentrate analytes. | mdpi.com |

Emerging Technologies and Methodologies in Drug Metabolism Research

The field of drug metabolism research is continually evolving, with new technologies offering deeper insights into the biotransformation of compounds like finasteride. In vitro models, such as human liver microsomes and S9 fractions, are instrumental in studying the metabolism of new drugs and identifying the enzymes involved. wada-ama.org These systems allow for controlled experiments to elucidate metabolic pathways and potential drug-drug interactions without the complexities of in vivo studies. wada-ama.org

Recombinant human drug-metabolizing enzymes, produced through molecular biology techniques, provide a clean system to study the specific contribution of individual enzymes, like CYP3A4, to the metabolism of a drug. acs.org This approach is crucial for reaction phenotyping and understanding the mechanisms of catalysis. acs.org

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an emerging approach to gain a comprehensive view of metabolic changes induced by a drug. mdpi.com Untargeted metabolomics can reveal unexpected alterations in metabolic pathways, while targeted approaches can precisely quantify specific metabolites like this compound. mdpi.com

The integration of advanced analytical platforms with computational tools and bioinformatics is another key trend. acs.org These approaches can help predict drug metabolism and toxicity, leading to a more efficient drug development process. acs.org

Strategies for Enzymatic Synthesis of Hydroxylated Steroids and Analogues in Research Settings

The production of hydroxylated steroids, such as this compound, for research purposes often relies on enzymatic synthesis. This biocatalytic approach offers high regio- and stereoselectivity, which is difficult to achieve through traditional chemical synthesis. researchgate.netorientjchem.org

Microorganisms, particularly fungi and bacteria, are a rich source of enzymes capable of hydroxylating steroids at specific positions. orientjchem.org Whole-cell biocatalysis, using engineered microorganisms, has become a prominent method for producing steroid derivatives. nih.govmdpi.comfrontiersin.org These microbial cell factories can be optimized through metabolic engineering to enhance the production of the desired hydroxylated compound. mdpi.comfrontiersin.org

Cytochrome P450 monooxygenases are a key class of enzymes used for the specific hydroxylation of steroid scaffolds. researchgate.net Researchers are actively exploring and engineering these enzymes to improve their efficiency and selectivity for producing novel steroid analogues. rsc.orgnih.govrsc.org The directed evolution of enzymes can generate variants with enhanced catalytic properties for specific substrates. rsc.org

These biocatalytic strategies are not only valuable for producing research quantities of metabolites like this compound but also hold promise for the greener and more sustainable industrial production of steroid-based pharmaceuticals. mdpi.comacs.org

Q & A

Q. How to validate conflicting reports on 6α-Hydroxyfinasteride’s metabolite activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.